
N-(4-ethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including anticancer, antimalarial, antidiabetic, and antiviral properties . The ethoxyphenyl group suggests potential modifications to the molecule's lipophilicity and electronic properties, which could influence its biological activity.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and modifications to the core structure. For instance, a key intermediate for selective EGFR kinase inhibitors, a related quinazolinone derivative, was synthesized using a thermal cyclization process with a yield of 35% . Similarly, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines, demonstrating the versatility of quinazolinone chemistry .
Molecular Structure Analysis
Quinazolinone derivatives exhibit a range of interactions due to their molecular structure. For example, the molecular electrostatic potential maps of related compounds show regions of negative and positive potential, indicating possible sites for nucleophilic and electrophilic attacks, respectively . The presence of various functional groups, such as the ethoxy group, can further influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of quinazolinone derivatives is influenced by their structural features. The presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity towards nucleophiles and electrophiles. For instance, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide involved a cyclization step that was sensitive to the substituents present on the quinazolinone ring . The reactivity patterns of these compounds are crucial for their potential as intermediates in the synthesis of more complex molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like the ethoxy group can modulate these properties, potentially improving the compound's pharmacokinetic profile. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and confirm their structures . Additionally, computational studies, such as DFT calculations, provide insights into the vibrational spectroscopy and electronic properties of these molecules .
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-Inflammatory Activities : Compounds similar to N-(4-ethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide have shown potent analgesic and anti-inflammatory activities. For instance, the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide displayed notable potency in this regard, with a moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Properties
- Antimicrobial Activities : Quinazolinone derivatives have been investigated for their potential as antimicrobial agents. For example, some phthalimidoxy substituted quinoline derivatives synthesized from reactions involving similar compounds showed promising biological activities (Bhambi et al., 2010).
Anti-tumor and Anticancer Applications
- Antitumor Activity : Quinazolinone derivatives have also been evaluated for their antitumor properties. In one study, novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant in vitro antitumor activity against several cancer cell lines (Al-Suwaidan et al., 2016).
Other Pharmacological Studies
- Various Pharmacological Activities : Other pharmacological studies have explored the properties of 6-bromoquinazolinone derivatives, including their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-15-10-8-14(9-11-15)22-18(23)12-25-19-16-6-4-5-7-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXIHIUEPGSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)
![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)
![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)
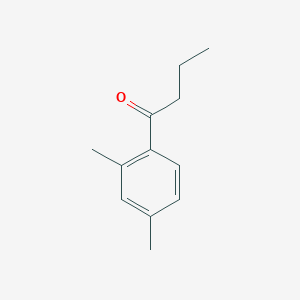
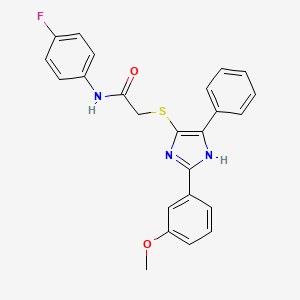
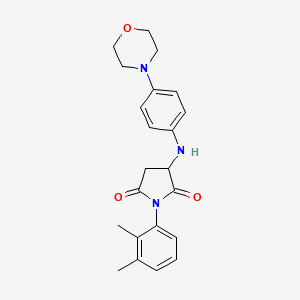
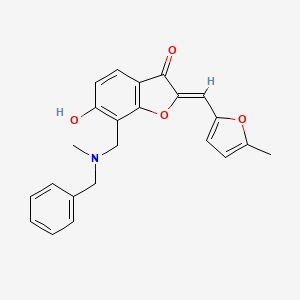

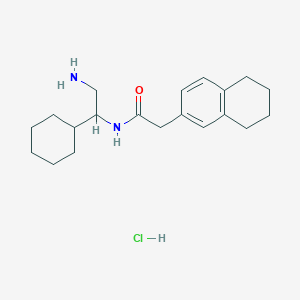
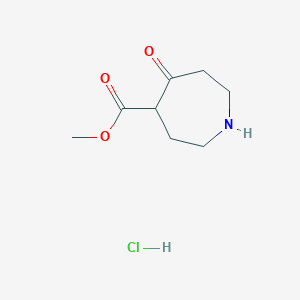
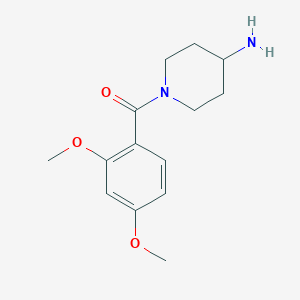
![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)